

Application Notes and Protocols for HPLC Analysis of Posaconazole Acetate

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Compound of Interest

Compound Name: Posaconazole Acetate

Cat. No.: B15291842

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections.[1] Accurate and reliable analytical methods are crucial for the quality control of posaconazole in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of posaconazole and its related substances due to its high specificity, sensitivity, and accuracy.[2][3] This document provides detailed application notes and protocols for the HPLC analysis of posaconazole, covering assay determination and related substance analysis.

Data Presentation

Table 1: Chromatographic Conditions for Posaconazole Assay

Parameter	Method 1	Method 2	Method 3
Column	Shim-pack C8 (250 x 4.6 mm; 5 µm)[4]	Zorbax SB C18 (250 x 4.6 mm, 5 µm)[1]	Inersil ODS-2 (250 x 4.6 mm, 5.0 µm)[5]
Mobile Phase	Methanol:Water (75:25, v/v)[4]	Acetonitrile:Water (35:65, v/v)[1]	Phosphate buffer (pH 6.5):Acetonitrile (20:80, v/v)[5]
Flow Rate	1.0 mL/min[4]	1.2 mL/min[1]	0.8 mL/min[5]
Detection Wavelength	260 nm[4]	262 nm[1]	260 nm[5]
Injection Volume	20 µL[4]	10 µL[1]	20 µL[5]
Column Temperature	25 °C[4]	40 °C[1]	Ambient
Retention Time	~8.5 min[4]	~4.7 min[1]	Not Specified

Table 2: Validation Parameters for Posaconazole Assay

Parameter	Method 1	Method 2	Method 3
Linearity Range	5-60 µg/mL[4]	0.05-0.15 mg/mL[1]	2-20 µg/mL[2]
Correlation Coefficient (r ²)	0.9996[4]	Not Specified	>0.999[2]
Accuracy (% Recovery)	98.13%[4]	Not Specified	99.01% (bulk), 99.05% (formulation) [2]
Precision (%RSD)	Inter-day: 1.21%, Repeatability: 0.86-1.22%[4]	Not Specified	Intra-day & Inter-day: <1%[2]
Limit of Detection (LOD)	Not Specified	Not Specified	0.24 µg/mL[2]
Limit of Quantitation (LOQ)	Not Specified	Not Specified	0.74 µg/mL[2]

Experimental Protocols

Protocol 1: Assay of Posaconazole Bulk Drug Substance

This protocol is based on a stability-indicating HPLC method for the determination of posaconazole in bulk.^[4]

1. Materials and Reagents:

- Posaconazole reference standard
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)

2. Chromatographic Conditions:

- Instrument: HPLC system with a PDA detector.
- Column: Shim-pack C8 (250 x 4.6 mm; 5 μ m).^[4]
- Mobile Phase: Methanol:Water (75:25, v/v).^[4]
- Flow Rate: 1.0 mL/min.^[4]
- Detection: 260 nm.^[4]
- Injection Volume: 20 μ L.^[4]
- Column Temperature: 25 \pm 1°C.^[4]

3. Preparation of Solutions:

- Standard Solution (30 μ g/mL): Accurately weigh and dissolve the posaconazole reference standard in methanol to obtain a stock solution of 100 μ g/mL. Dilute this stock solution with methanol to a final concentration of 30 μ g/mL.^[4]
- Sample Solution (30 μ g/mL): Accurately weigh and dissolve about 10 mg of the posaconazole bulk drug in methanol in a 100 mL volumetric flask. Dilute an aliquot of this

solution with methanol to a final concentration of 30 µg/mL.[4]

- Filter all solutions through a 0.45 µm membrane filter before injection.[4]

4. System Suitability:

- Inject the standard solution six times.
- The relative standard deviation (RSD) for the peak area should be not more than 2.0%.[5]
- The tailing factor for the posaconazole peak should not be more than 2.0.[5]
- The theoretical plates should not be less than 3000.[5]

5. Analysis:

- Inject the standard and sample solutions into the chromatograph.
- Calculate the amount of posaconazole in the sample by comparing the peak area of the sample solution with that of the standard solution.

Protocol 2: Determination of Related Compounds in Posaconazole

This protocol is designed for the separation and quantification of process-related impurities in posaconazole.[5][6]

1. Materials and Reagents:

- Posaconazole reference standard and impurity standards
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate
- Orthophosphoric acid
- Water (HPLC grade, filtered and degassed)

2. Chromatographic Conditions:

- Instrument: HPLC system with a PDA detector.
- Column: Inertsil ODS-3V C18 (150 x 4.6 mm, 5 μ m).[6]
- Mobile Phase A: Water.[6]
- Mobile Phase B: Methanol.[6]
- Gradient Program:
 - Time (min) / %B: 0/55, 15/70, 20/70, 30/90, 35/90, 37/55, 45/55.[6]
- Flow Rate: 1.0 mL/min.[6]
- Detection: 225 nm and 260 nm.[6]
- Injection Volume: 10 μ L.[6]
- Column Temperature: 25 $^{\circ}$ C.[6]

3. Preparation of Solutions:

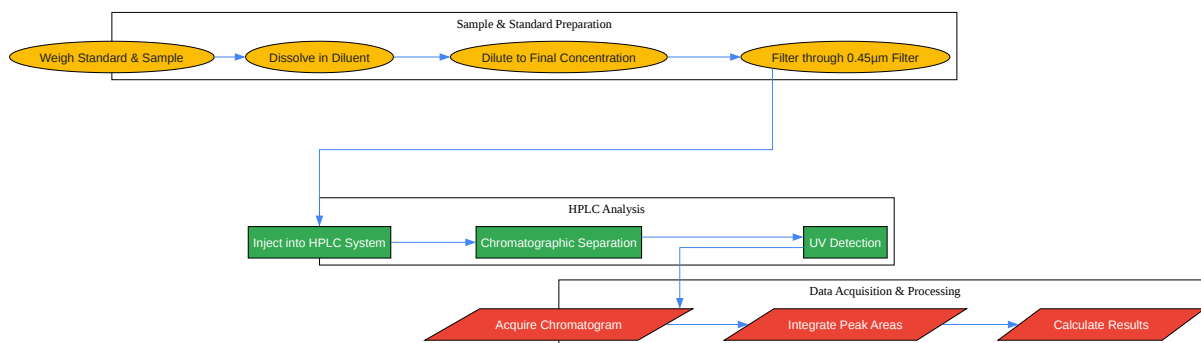
- Diluent: Mobile phase.[6]
- Standard Stock Solution: Accurately weigh and dissolve 25 mg of posaconazole reference standard in the diluent in a 25 mL volumetric flask.[6]
- Impurity Stock Solutions: Prepare individual stock solutions of each impurity.
- Spiked Sample Solution: Prepare a solution of the posaconazole sample spiked with known amounts of each impurity at the specification level.[1]

4. Analysis:

- Inject the diluent (as a blank), standard solution, and spiked sample solution.

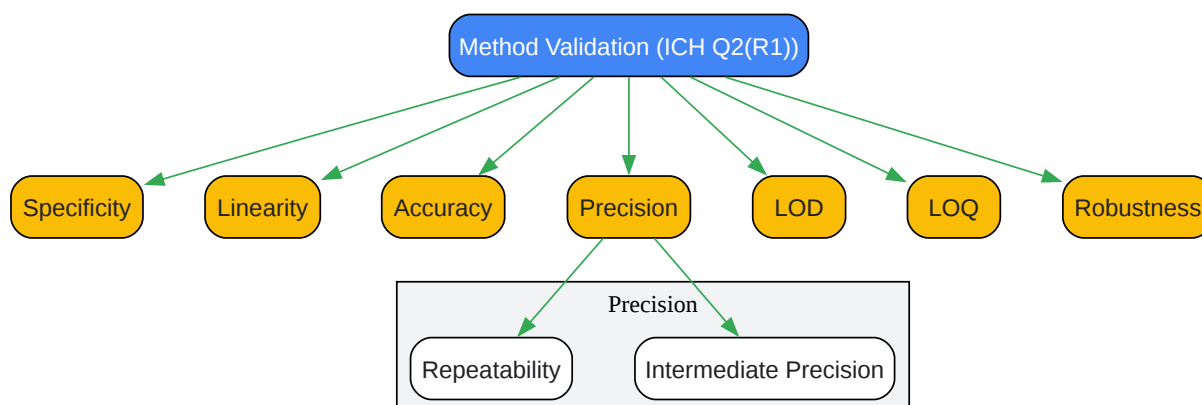
- The method should be able to separate all known impurities from the main posaconazole peak with a resolution of greater than 2.0.[5][6]
- Quantify the impurities based on the peak areas relative to the posaconazole peak or by using external standards of the impurities.

Mandatory Visualization



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Caption: Workflow for HPLC analysis of posaconazole.



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Caption: Key parameters for HPLC method validation.

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